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Introduction
The generation of transgenic Plasmodium berghei, a rodent malaria parasite, is a cornerstone

of malaria research, enabling functional gene analysis and drug target validation. A critical step

in this process is the effective selection of genetically modified parasites. WR99210, an

antifolate drug, serves as a potent and specific selecting agent for P. berghei engineered to

express the human dihydrofolate reductase (hDHFR) gene. This document provides detailed

application notes and protocols for the use of WR99210 in selecting transgenic P. berghei, both

in vivo and in vitro.

WR99210 selectively inhibits the Plasmodium dihydrofolate reductase-thymidylate synthase

(DHFR-TS) enzyme, which is essential for nucleotide synthesis and parasite survival.[1][2] The

human DHFR enzyme, however, is significantly less sensitive to WR99210.[3][4] This

differential sensitivity forms the basis of a powerful positive selection system. Parasites

successfully transfected with a plasmid carrying the hDHFR gene can survive and replicate in

the presence of WR99210, while wild-type parasites are eliminated.[5][6]
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The following table summarizes the quantitative data for WR99210 concentrations used in the

selection of transgenic P. berghei.
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Selection
Method

Organism
WR99210
Concentrati
on

Treatment
Duration

Efficacy/Ob
servations

Reference

In Vivo

Plasmodium

berghei in

mice

20 mg/kg

bodyweight

4 consecutive

days

(subcutaneou

s injection)

Effective for

selecting

parasites with

the hDHFR

marker,

especially

after a

previous

transfection

with a

pyrimethamin

e resistance

marker.[7]

[7]

In Vitro
Plasmodium

berghei

6.25 ng/mL

(1.6 x 10⁻²

µM)

Multiple

selection

rounds (up to

5)

Optimal

concentration

for in vitro

selection.

The

proportion of

eGFP-

positive

mutant

parasites

reached over

90% after the

fifth selection

round.[8]

[8]

In Vitro Plasmodium

berghei

5 nM 7 days post-

transfection

96.3% of

parasites

expressed

green

fluorescent

protein

[9]
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(eGFP) under

drug

pressure.[9]

Note: The efficacy of WR99210 can be influenced by the specific parasite line, the transfection

efficiency, and the expression level of the hDHFR transgene. Parasites with episomal plasmids

containing multiple copies of hDHFR can exhibit up to a 1000-fold increase in resistance to

WR99210, while those with a single integrated copy may show only a five-fold increase.[5][6]

Signaling Pathway and Mechanism of Action
The diagram below illustrates the mechanism of action of WR99210 and the principle of

transgenic selection using the hDHFR marker. WR99210 inhibits the parasite's DHFR-TS,

blocking the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial cofactor for

DNA synthesis. In transgenic parasites, the expressed human DHFR is insensitive to WR99210
and continues to produce THF, allowing the parasite to survive and proliferate.

Plasmodium berghei
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Caption: Mechanism of WR99210 action and resistance in transgenic P. berghei.

Experimental Protocols
Preparation of WR99210 Stock Solution
Caution: Handle WR99210 with appropriate personal protective equipment (PPE), including

gloves and a lab coat.

Stock Solution (for in vivo use):

To prepare a 20 mg/mL stock solution, dissolve the required amount of WR99210 in 70%

DMSO in sterile water.[7]

Vortex until the solution is clear.

This stock solution can be further diluted for subcutaneous injection. For a mouse with a

bodyweight of approximately 20 grams, a 0.1 mL injection of a 12 mg/mL solution results

in a dose of 12 mg/kg.[7]

The stability of the solution in 70% DMSO is guaranteed for at least 4 days.[7]

Stock Solution (for in vitro use):

Prepare a high-concentration stock solution (e.g., 1 mg/mL) in 100% DMSO.

Store aliquots at -20°C.

From this stock, prepare working solutions by serial dilution in the appropriate culture

medium.

In Vivo Selection of Transgenic P. berghei
This protocol is adapted from established methods for the selection of transgenic parasites in

mice.[7][10][11]
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Transfection: Transfect P. berghei schizonts with a DNA construct containing the hDHFR

selectable marker.

Infection: Immediately following transfection, inject the parasites intravenously into a naive

mouse.

Drug Administration:

Begin WR99210 treatment one day after the injection of transfected parasites. This allows

the parasites to complete one developmental cycle without drug pressure.[11]

Administer WR99210 subcutaneously at a dose of 20 mg/kg bodyweight.[7]

Repeat the injection for four consecutive days.[7]

Monitoring Parasitemia: Monitor the parasitemia of the treated mice daily by preparing thin

blood smears from tail blood and staining with Giemsa.

Selection of Resistant Parasites: Transgenic parasites expressing hDHFR will survive and

replicate, leading to an increase in parasitemia. Wild-type parasites will be cleared.

Collection of Resistant Parasites: Once the parasitemia reaches a suitable level (typically 1-

5%), collect the infected blood for further analysis or passage to new mice.

In Vitro Selection of Transgenic P. berghei
This protocol is based on a novel in vitro selection method that enriches the mutant population.

[8]

Transfection and Initial In Vivo Growth:

Transfect P. berghei schizonts with the hDHFR-containing plasmid.

Inject the transfected parasites intravenously into a naive mouse.

Blood Collection: When the parasitemia in the mouse reaches 1-3%, collect the infected

blood.
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In Vitro Culture and Selection:

Resuspend the infected red blood cells in a complete culture medium to a final

concentration of 2%.

Add WR99210 to the culture at a final concentration of 6.25 ng/mL.[8]

Culture the parasites for approximately 20 hours in a 24-well plate without shaking.[8]

Washing and Re-injection:

After the incubation period, harvest the parasites by centrifugation.

Wash the parasite pellet with fresh culture medium to remove the drug.

Inject the cultured parasites into a new naive mouse.

Iterative Selection: Repeat steps 2-4 for multiple rounds (up to five times) to enrich the

population of transgenic parasites.[8]

Monitoring Selection Efficiency: The proportion of transgenic parasites can be monitored by

flow cytometry if a fluorescent reporter gene (e.g., eGFP) is included in the transfection

construct.

Experimental Workflow Diagram
The following diagram outlines the general workflow for generating and selecting transgenic P.

berghei using WR99210.
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Caption: Workflow for generating and selecting WR99210-resistant P. berghei.
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Concluding Remarks
The use of WR99210 in conjunction with the human DHFR selectable marker is a robust and

efficient method for the selection of transgenic Plasmodium berghei. This system is particularly

valuable for sequential genetic manipulations, as it can be used after initial selection with

pyrimethamine.[5][6][11] The choice between in vivo and in vitro selection will depend on the

specific experimental goals, available resources, and the desired purity of the transgenic

parasite population. Careful adherence to the optimized concentrations and protocols outlined

in this document will facilitate the successful generation and isolation of genetically modified

malaria parasites, thereby advancing our understanding of this complex disease. It is important

to note that the effectiveness of commercial WR99210 stocks can vary, and it is advisable to

verify the potency of a new batch.[1][2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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